(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate
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Overview
Description
(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate is a complex organic compound with a unique structure It features a pyrrolidine ring substituted with a tert-butylphenyl group and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the pyrrolidine ring is alkylated with a tert-butylbenzene derivative.
Addition of the tert-Butoxycarbonyl Group: This is usually done through a carbamate formation reaction, where the pyrrolidine nitrogen is reacted with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may act as a lead compound in drug discovery programs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate: shares structural similarities with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butylphenyl and tert-butoxycarbonyl groups. These features confer distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H28NO4- |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H29NO4/c1-19(2,3)16-10-8-7-9-13(16)14-11-21(12-15(14)17(22)23)18(24)25-20(4,5)6/h7-10,14-15H,11-12H2,1-6H3,(H,22,23)/p-1/t14-,15+/m1/s1 |
InChI Key |
HXGCBSQEBGMIOL-CABCVRRESA-M |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)[O-])C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2CN(CC2C(=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
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